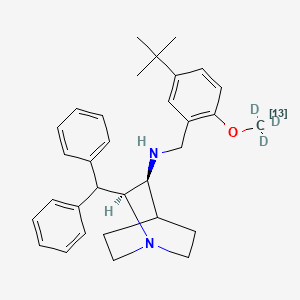

Maropitant-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H40N2O |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |

InChI |

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4+1D3 |

InChI Key |

OMPCVMLFFSQFIX-MWEYJLMPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C(C)(C)C)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Maropitant-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Maropitant-13C,d3, an isotopically labeled form of the neurokinin-1 (NK1) receptor antagonist, Maropitant. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information for analytical method development, pharmacokinetic studies, and other research applications. The guide summarizes key physical and chemical data, outlines experimental protocols for its analysis, and illustrates its mechanism of action through a signaling pathway diagram.

Introduction

Maropitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is instrumental in mediating the physiological effects of Substance P.[1][2] By blocking the binding of Substance P, Maropitant effectively inhibits emesis and nausea, making it a valuable therapeutic agent in veterinary medicine.[2][3] this compound is a stable isotope-labeled version of Maropitant, incorporating one Carbon-13 atom and three deuterium atoms. This labeling makes it an invaluable tool in quantitative bioanalytical assays, such as those employing mass spectrometry, where it serves as an internal standard for the accurate determination of Maropitant concentrations in biological matrices.[1][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analysis. While specific experimental data for some properties of the isotopically labeled compound are not widely published, the following tables summarize the available information.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(13C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine | [5] |

| Molecular Formula | C₃₁¹³CH₃₇D₃N₂O | [6] |

| Molecular Weight | 472.7 g/mol | [5][6] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Maropitant (unlabeled) has low aqueous solubility and is often formulated with solubilizing agents like cyclodextrins.[8][9] Specific solubility data for this compound is not available. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Source(s) |

| Mass Spectrometry | Molecular Ion (M+H)⁺: m/z 473.3 | [5] |

| Quantifier Ion Transition: 473.3 → 176.2 | [5] | |

| Nuclear Magnetic Resonance (¹³C NMR) | ¹³C-Methoxy Carbon Chemical Shift (δ): ~55.2 ppm | This is a typical chemical shift for a methoxy carbon and would be enhanced in the labeled compound. |

| Nuclear Magnetic Resonance (¹H NMR) | Deuterated Methyl Group: Reduced signal intensity and altered multiplicity compared to the unlabeled compound. |

Mechanism of Action: NK1 Receptor Antagonism

Maropitant functions as a selective antagonist at the neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in numerous physiological processes, including the vomiting reflex (emesis), pain transmission, and inflammation.[3][10] In the context of emesis, Substance P is a key neurotransmitter in the central and peripheral pathways that lead to vomiting.[2]

Stimuli that can induce vomiting, such as certain drugs, toxins, or motion, trigger the release of Substance P in key areas of the brain, including the chemoreceptor trigger zone (CRTZ) and the emetic center in the brainstem.[1] Substance P then binds to and activates NK1 receptors on neurons in these areas, initiating a signaling cascade that results in the coordinated muscular contractions of vomiting.[2]

Maropitant, due to its structural similarity to Substance P, competitively binds to the NK1 receptor, thereby preventing Substance P from binding and activating it.[2] This blockade of the NK1 receptor is the fundamental mechanism by which Maropitant exerts its antiemetic effects.

Caption: Mechanism of action of Maropitant as an NK1 receptor antagonist.

Experimental Protocols

The following protocols are based on established methods for the analysis of Maropitant and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity of this compound and for its quantification in formulated products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: CAPCELL PAK C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[11][12]

-

Mobile Phase:

-

Gradient Program: A suitable gradient program should be developed to achieve optimal separation of Maropitant from any impurities.

-

Column Temperature: 40°C.[11]

-

Detection Wavelength: 222 nm.[12]

-

Injection Volume: 20 µL.[12]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable diluent (e.g., 0.2% v/v triethylamine in methanol) at a concentration of approximately 0.4 mg/mL.[11][12]

-

Further dilute as necessary to fall within the linear range of the calibration curve.

-

Filter the sample through a 0.45 µm filter before injection.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maropitant - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound [smolecule.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. Maropitant-13C-d3 - CAS - 147116-67-4 (non-labelled) | Axios Research [axios-research.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Investigation of Neurokinin‐1 Receptor Antagonism as a Novel Treatment for Chronic Bronchitis in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112557541B - Detection method of maropiptan citrate and related substances thereof - Google Patents [patents.google.com]

- 12. Method for detecting maropitant citrate and related substances thereof - Eureka | Patsnap [eureka.patsnap.com]

The-_Technical-_Difference-_between-_Maropitant-_and-_Maropitant-13C,d3:-_A-_Guide-_for-_Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical comparison between Maropitant and its stable isotope-labeled counterpart, Maropitant-13C,d3. It is designed to furnish researchers, scientists, and drug development professionals with a core understanding of their differences, applications, and the analytical methodologies where these distinctions are critical.

Introduction to Maropitant and Isotopic Labeling

Maropitant is a potent and selective neurokinin-1 (NK1) receptor antagonist[1]. It functions by inhibiting the binding of Substance P, a key neurotransmitter involved in the vomiting reflex, to NK1 receptors located in the central nervous system and gastrointestinal tract[2][3][4]. This mechanism makes it a highly effective antiemetic agent in veterinary medicine for preventing and treating vomiting from various causes, including motion sickness and chemotherapy[2][5].

To facilitate precise quantification in biological matrices, stable isotope-labeled internal standards (SIL-IS) are indispensable in modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the SIL-IS for Maropitant. It is chemically identical to Maropitant except for the incorporation of heavier isotopes at specific locations in its molecular structure[6]. This subtle modification is the cornerstone of its utility in bioanalytical applications.

Core Chemical and Physical Differences

The fundamental difference between Maropitant and this compound lies in their isotopic composition. This compound is synthesized to contain one Carbon-13 (¹³C) atom and three Deuterium (³H or D) atoms in place of the naturally more abundant Carbon-12 (¹²C) and Hydrogen-¹H atoms[7][8]. Specifically, the labeling is on the methoxybenzyl group of the molecule[7][8].

This isotopic substitution results in a predictable increase in the molecular mass of this compound compared to unlabeled Maropitant. While their chemical properties, reactivity, and chromatographic behavior are virtually identical, this mass difference allows them to be distinguished by a mass spectrometer.

Data Presentation: Comparative Properties

The quantitative differences between the two molecules are summarized below.

| Property | Maropitant | This compound |

| Synonym | (2S,3S)-2-Benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine[7] | (2S,3S)-2-Benzhydryl-N-(5-(tert-butyl)-2-(methoxy-13C-d3)benzyl)quinuclidin-3-amine[7][8] |

| Chemical Formula | C₃₂H₄₀N₂O[1][9] | C₃₁¹³CH₃₇D₃N₂O[8][10] |

| Molecular Weight ( g/mol ) | ~468.68[1][7] | ~472.70[7][8][10] |

| Mass Difference (Da) | N/A | +4 |

Mechanism of Action: NK1 Receptor Antagonism

Both Maropitant and its isotopically labeled form share the same mechanism of action. They act as competitive antagonists at the NK1 receptor. Substance P, the natural ligand for this receptor, plays a crucial role in transmitting signals that lead to emesis. By occupying the NK1 receptor binding site, Maropitant prevents Substance P from binding and initiating the downstream signaling cascade that results in vomiting[2][5][11]. This blockade occurs at key locations including the chemoreceptor trigger zone (CRTZ) and the vomiting center in the brain[1][6].

Application in Bioanalysis: The Role of an Internal Standard

The primary and critical application of this compound is its use as an internal standard (IS) for the accurate quantification of Maropitant in complex biological samples like plasma or tissue[6]. In quantitative LC-MS/MS analysis, variability can be introduced during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and during the analysis itself (e.g., ion suppression/enhancement in the mass spectrometer source)[12].

An ideal internal standard co-elutes chromatographically with the analyte and experiences the same procedural losses and matrix effects[12][13]. Because this compound is structurally and chemically almost identical to Maropitant, it fulfills these criteria perfectly. By adding a known amount of this compound to every sample and standard, the ratio of the analyte's response to the IS's response can be used for quantification. This ratiometric approach corrects for variations, leading to highly accurate and precise results[12].

Experimental Protocols

Typical Bioanalytical Workflow using LC-MS/MS

The quantification of Maropitant in a biological matrix like plasma typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Methodologies

1. Sample Preparation: Protein Precipitation This is a common and rapid method for removing proteins from plasma samples that can interfere with analysis.[14][15]

-

To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of this compound internal standard.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins[14].

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[14].

-

Carefully transfer the clear supernatant to a new tube or an HPLC vial for injection into the LC-MS/MS system[14].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 5 µm)[15].

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is common[16].

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Positive electrospray ionization (ESI+) is used as Maropitant contains basic nitrogen atoms that are readily protonated[14].

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

-

Data Presentation: Example MRM Transitions

The mass spectrometer is programmed to isolate the protonated molecule ([M+H]⁺) and a specific fragment ion for each compound.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |

| Maropitant | m/z 469.3 | Specific fragment m/z |

| This compound | m/z 473.3 | Corresponding fragment m/z |

(Note: Specific product ions depend on instrument settings and collision energy and must be optimized experimentally.)

Conclusion

The distinction between Maropitant and this compound is a classic example of the application of stable isotope labeling in modern pharmaceutical analysis. While functionally identical in their biological mechanism of action, the +4 Dalton mass difference of this compound makes it an indispensable tool. Its use as an internal standard enables researchers to overcome the challenges of matrix effects and procedural variability, ensuring the development of robust, accurate, and reliable bioanalytical methods for quantifying Maropitant in complex research and development settings.

References

- 1. Maropitant - Wikipedia [en.wikipedia.org]

- 2. qingmupharm.com [qingmupharm.com]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. researchgate.net [researchgate.net]

- 5. Maropitant Citrate (Cerenia) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Maropitant-13C-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 8. Maropitant-13C-D3 - Protheragen [protheragen.ai]

- 9. cymitquimica.com [cymitquimica.com]

- 10. Maropitant-13C-d3 - CAS - 147116-67-4 (non-labelled) | Axios Research [axios-research.com]

- 11. qingmupharm.com [qingmupharm.com]

- 12. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 13C Labeled internal standards | LIBIOS [libios.fr]

- 14. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. determination-and-validation-of-aprepitant-in-rat-plasma-using-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]

Isotopic Labeling of Maropitant: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Maropitant, a potent and selective neurokinin-1 (NK₁) receptor antagonist. This document details the significance of isotopic labeling in drug development, potential synthetic strategies for incorporating stable and radioactive isotopes into the Maropitant structure, and its critical applications in research, particularly in pharmacokinetics, metabolism studies, and as an internal standard in bioanalytical assays.

Introduction to Maropitant and the Role of Isotopic Labeling

Maropitant is a widely used antiemetic drug in veterinary medicine.[1] Its mechanism of action involves blocking the binding of substance P to the NK₁ receptor in the central nervous system, which is a key pathway in the vomiting reflex.[1][2] To thoroughly understand the absorption, distribution, metabolism, and excretion (ADME) of Maropitant, and to develop robust bioanalytical methods, isotopically labeled versions of the molecule are invaluable tools in drug development.

Stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be used to alter the mass of the molecule without significantly affecting its chemical properties. This makes them ideal for use as internal standards in quantitative analysis by mass spectrometry and in metabolic profiling studies. Radioactive isotopes, like carbon-14 (¹⁴C) and tritium (³H), are essential for highly sensitive detection in ADME studies, allowing for mass balance and metabolite pattern determination.

Synthesis of Isotopically Labeled Maropitant

While specific, proprietary synthesis protocols for isotopically labeled Maropitant are not publicly available, a plausible synthetic strategy can be devised based on the known synthesis of Maropitant and its analogues. The core structure of Maropitant can be assembled through key reactions where isotopically labeled precursors can be introduced.

General Synthetic Pathway

The synthesis of Maropitant generally involves the coupling of two key fragments: a benzhydryl-substituted quinuclidine core and a substituted methoxybenzylamine side chain.[3] One of the common methods for the final coupling step is reductive amination.

A potential retrosynthetic analysis is illustrated below:

Caption: Retrosynthetic approach for Maropitant synthesis.

Proposed Experimental Protocol for ¹³C and Deuterium Labeling (Hypothetical)

Based on the general synthetic route, a hypothetical protocol for the synthesis of Maropitant-¹³C,d₃, a known internal standard, is presented. This protocol involves the use of a commercially available labeled precursor.

Objective: To synthesize (2S,3S)-2-Benzhydryl-N-((5-tert-butyl-2-methoxy-d₃-phenyl)methyl-¹³C)quinuclidin-3-amine (Maropitant-¹³C,d₃).

Materials:

-

(2S,3S)-2-Benzhydryl-quinuclidin-3-amine

-

5-tert-butyl-2-methoxy-d₃-benzaldehyde-¹³C (labeled precursor)

-

Sodium triacetoxyborohydride

-

Dichloroethane (DCE)

-

Acetic acid

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of (2S,3S)-2-Benzhydryl-quinuclidin-3-amine in dichloroethane, add 5-tert-butyl-2-methoxy-d₃-benzaldehyde-¹³C and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired isotopically labeled Maropitant.

-

Confirm the structure and isotopic incorporation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Applications of Isotopically Labeled Maropitant in Research

Pharmacokinetic Studies

While specific pharmacokinetic data from studies using isotopically labeled Maropitant is not publicly available, the extensive data on unlabeled Maropitant in various species highlights the importance of such studies. Isotopically labeled Maropitant, particularly ¹⁴C-labeled, would be instrumental in conducting definitive mass balance, tissue distribution, and excretion studies.

Table 1: Summary of Pharmacokinetic Parameters of Unlabeled Maropitant in Dogs

| Parameter | 1 mg/kg SC | 2 mg/kg PO | 8 mg/kg PO |

| Tmax (h) | 0.75 | 1.9 | 1.7 |

| Cmax (ng/mL) | - | - | - |

| t1/2 (h) | 7.75 | 4.03 | 5.46 |

| Bioavailability (%) | 90.7 | 23.7 | 37.0 |

| Clearance (mL/h/kg) | - | - | 533 (IV) |

Data compiled from multiple sources.[4][5]

Table 2: Summary of Pharmacokinetic Parameters of Unlabeled Maropitant in Cats

| Parameter | 1 mg/kg SC | 1 mg/kg PO | 1 mg/kg IV |

| t1/2 (h) | 13-17 | 13-17 | 13-17 |

| Bioavailability (%) | 117 | 50 | - |

Data compiled from multiple sources.[6]

Table 3: Summary of Pharmacokinetic Parameters of Unlabeled Maropitant in Horses

| Parameter | 1 mg/kg IV | 2 mg/kg IG |

| Cmax (ng/mL) | 800 ± 140 | 80 ± 40 |

| t1/2 (h) | 10.37 ± 2.07 | 9.64 ± 1.27 |

| Volume of Distribution (L/kg) | 6.54 ± 1.84 | - |

| Bioavailability (%) | - | 13.3 ± 5.3 |

Data compiled from a single study.[7]

The workflow for a typical pharmacokinetic study using isotopically labeled Maropitant would be as follows:

Caption: General workflow for a pharmacokinetic study.

Metabolism (ADME) Studies

The hepatic metabolism of Maropitant is a key factor in its overall disposition. In dogs, it is metabolized by cytochrome P450 enzymes, specifically CYP3A12 and CYP2D15.[1] The use of ¹⁴C-labeled Maropitant in ADME studies would allow for the definitive identification and quantification of all metabolites, providing a complete picture of the drug's fate in the body.

The general workflow for a ¹⁴C-ADME study is outlined below:

Caption: Workflow for a ¹⁴C-ADME study.

Internal Standard for Bioanalytical Methods

One of the most critical applications of isotopically labeled Maropitant is its use as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS should have physicochemical properties very similar to the analyte to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) compounds are considered the gold standard for IS in LC-MS/MS.[8] Maropitant-¹³C,d₃ is a commercially available SIL-IS for this purpose.

The following is a representative protocol for the quantification of Maropitant in plasma using a validated LC-MS/MS method with a SIL-IS.

Objective: To determine the concentration of Maropitant in plasma samples.

Materials:

-

Plasma samples

-

Maropitant-¹³C,d₃ internal standard solution

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 HPLC column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of Maropitant-¹³C,d₃ internal standard solution (at a fixed concentration).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the C18 column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient should be optimized to achieve good separation of Maropitant from endogenous plasma components.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Maropitant and its labeled internal standard.

-

Maropitant: Monitor a specific transition (e.g., m/z 469.3 → [product ion]).

-

Maropitant-¹³C,d₃: Monitor the corresponding shifted transition (e.g., m/z 473.3 → [product ion]).

-

-

Optimize the collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Maropitant) and the internal standard (Maropitant-¹³C,d₃).

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of Maropitant for a series of calibration standards.

-

Determine the concentration of Maropitant in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The logical relationship for quantification using an internal standard is as follows:

Caption: Logic of quantification using an internal standard.

Conclusion

The isotopic labeling of Maropitant is a crucial technique that enables researchers and drug development professionals to gain a deeper understanding of its pharmacokinetic and metabolic profile. Stable isotope-labeled Maropitant, such as Maropitant-¹³C,d₃, is an indispensable tool for accurate bioanalysis, while radiolabeled Maropitant, particularly with ¹⁴C, is the gold standard for definitive ADME studies. Although detailed synthetic protocols are often proprietary, the fundamental principles of organic synthesis allow for the rational design of labeling strategies. The application of these labeled compounds in well-designed studies is essential for the continued development and safe use of Maropitant and other novel drug candidates.

References

- 1. Maropitant - Wikipedia [en.wikipedia.org]

- 2. dvm360.com [dvm360.com]

- 3. Maropitant [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia) for the prevention of emesis and motion sickness in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of single doses of maropitant citrate in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Role of Maropitant-13C,d3 as an Internal Standard in Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Maropitant-13C,d3 as an internal standard in the bioanalysis of Maropitant. The use of stable isotope-labeled (SIL) internal standards is paramount in modern quantitative bioanalytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variability during sample preparation and analysis.

Introduction to Maropitant and the Need for an Internal Standard

Maropitant is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] It functions by blocking the action of substance P, a neuropeptide involved in the vomiting reflex, making it an effective antiemetic agent in veterinary medicine for the prevention and treatment of vomiting in dogs and cats.[2] Accurate quantification of Maropitant in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring.

Bioanalytical methods, especially those employing LC-MS/MS, are susceptible to various sources of error, including inconsistencies in sample preparation, matrix effects, and instrumental drift.[3] An ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby compensating for these variations.[4] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.[5]

Mechanism of Action of Maropitant

Maropitant exerts its antiemetic effect by competitively inhibiting the binding of substance P to NK1 receptors located in the central and peripheral nervous systems.[6][7] Substance P plays a key role in transmitting the emetic signal to the vomiting center in the brainstem.[8] By blocking this interaction, Maropitant effectively interrupts the vomiting cascade.

Properties of this compound

This compound is a stable isotope-labeled version of Maropitant, where one carbon atom is replaced with its heavier isotope, carbon-13, and three hydrogen atoms are replaced with deuterium. This labeling results in a molecule with a higher mass-to-charge ratio (m/z) than the unlabeled Maropitant, allowing for its distinct detection by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Table 1: Chemical Properties of Maropitant and this compound

| Property | Maropitant | This compound |

| Chemical Formula | C₃₂H₄₀N₂O | ¹³CC₃₁H₃₇D₃N₂O |

| Molecular Weight | 468.68 g/mol | 472.70 g/mol |

| CAS Number | 147116-67-4 | Not available |

Bioanalytical Method Using this compound as an Internal Standard

The following is a detailed experimental protocol for the quantification of Maropitant in plasma using this compound as an internal standard. This protocol is adapted from a validated method for Maropitant in avian plasma, with modifications to incorporate the specific internal standard.

Experimental Workflow

Sample Preparation

-

Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood sample to separate the plasma.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known concentration of this compound internal standard solution.

-

Protein Precipitation: Add 300 µL of acetonitrile containing 1% acetic acid to the plasma sample.

-

Vortexing and Incubation: Vortex the sample for 1.5 minutes, followed by refrigeration for 20 minutes. Vortex again for 1 minute.

-

Centrifugation: Centrifuge the sample at 4300 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

Table 2: Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1100 series or equivalent |

| Column | ACE 3 C18 (10 cm x 2.1 mm, 3 µm) or equivalent |

| Mobile Phase A | Water with 0.2% formic acid |

| Mobile Phase B | Acetonitrile with 0.2% formic acid |

| Flow Rate | 0.35 mL/min |

| Gradient | 5% B for 0.33 min, ramp to 99% B over 5.5 min, hold at 99% B for 0.33 min, re-equilibrate at 5% B for 3.75 min |

| Injection Volume | 30 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor and product ions for Maropitant and this compound need to be optimized.

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | TSQ Vantage triple quadrupole or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Spray Voltage | 3500 V |

| Vaporizer Temperature | 320°C |

| Capillary Temperature | 300°C |

| Sheath Gas Pressure | 45 (arbitrary units) |

| Auxiliary Gas Pressure | 30 (arbitrary units) |

Table 4: MRM Transitions (Theoretical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Maropitant | 469.3 | 167.1 | To be optimized |

| This compound | 473.3 | To be determined | To be optimized |

Note: The product ion and collision energy for this compound are theoretical and require experimental optimization. The precursor ion for this compound is calculated based on the addition of one 13C and three deuterium atoms to the Maropitant molecule.

Method Validation

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

-

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) should be assessed at multiple concentration levels.

-

Selectivity and Specificity: The method should be able to differentiate the analyte and internal standard from endogenous matrix components and other potential interferences.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated.

-

Recovery: The efficiency of the extraction process should be determined.

-

Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions should be assessed.

Table 5: Example Method Performance Data (Adapted from a study using a different internal standard)

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Nominal Conc.) | 110-115% |

| Precision (% RSD) | 3-6% |

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of Maropitant. Its use in conjunction with LC-MS/MS allows for the development of highly accurate, precise, and robust quantitative methods. The detailed protocol and validation considerations provided in this guide offer a solid foundation for researchers and scientists in the field of drug development and veterinary medicine to implement reliable bioanalytical assays for Maropitant. The use of a stable isotope-labeled internal standard like this compound is crucial for generating high-quality data to support pharmacokinetic studies and ensure the safe and effective use of this important therapeutic agent.

References

- 1. Bot Verification [worthe-it.co.za]

- 2. scispace.com [scispace.com]

- 3. sketchviz.com [sketchviz.com]

- 4. mdpi.com [mdpi.com]

- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

The Core Mechanism of Maropitant-13C,d3 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Maropitant-13C,d3 when utilized as an internal standard in mass spectrometry for the quantitative analysis of the antiemetic drug, Maropitant. This guide delves into the principles of stable isotope dilution, fragmentation pathways, and detailed experimental protocols essential for accurate and precise quantification in complex biological matrices.

Introduction to Maropitant and the Principle of Stable Isotope Dilution

Maropitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used in veterinary medicine to prevent and treat vomiting.[1][2] Accurate quantification of Maropitant in biological samples, such as plasma, is crucial for pharmacokinetic and pharmacodynamic studies. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred method for this purpose due to its high sensitivity and selectivity.

The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). This compound is the designated SIL-IS for Maropitant.[3] The core principle of this method, known as stable isotope dilution, relies on the addition of a known amount of the SIL-IS to the sample at the beginning of the analytical process.

This compound is chemically identical to Maropitant, except that one carbon atom has been replaced with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms have been replaced with deuterium (²H or D).[3] This labeling results in a molecule with a higher mass but identical physicochemical properties to the unlabeled analyte. Consequently, this compound co-elutes with Maropitant during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to the known concentration of the internal standard, any variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.

Mechanism of Action in Mass Spectrometry: Fragmentation and Detection

In a typical LC-MS/MS workflow, Maropitant and this compound are separated from other matrix components by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used, which generates protonated molecules, [M+H]⁺, of both the analyte and the internal standard.

These protonated molecules, referred to as precursor ions, are then selected in the first quadrupole of the tandem mass spectrometer and subjected to collision-induced dissociation (CID). This process fragments the precursor ions into smaller, characteristic product ions. The mass spectrometer then monitors specific mass transitions—the fragmentation of a specific precursor ion to a specific product ion—for both Maropitant and this compound.

Mass Transitions for Quantification

Based on validated analytical methods, the following mass transitions are utilized for the quantification of Maropitant and its internal standard:[4]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Maropitant | 469.3 | 167.1 |

| This compound | 473.7 | 171.1 |

Note: The precursor ion of this compound is calculated based on its molecular weight of 472.68 g/mol , which accounts for one ¹³C and three ³H atoms. The product ion is predicted based on the fragmentation pathway where the isotopic labels are retained on the detected fragment.

Proposed Fragmentation Pathway

The fragmentation of Maropitant in the mass spectrometer is a critical aspect of its detection. The product ion with a mass-to-charge ratio (m/z) of 167.1 is a stable and abundant fragment, making it ideal for quantification. A plausible fragmentation pathway leading to this ion involves the cleavage of the bond between the benzhydryl group and the quinuclidine ring, followed by the cleavage of the bond connecting the nitrogen of the quinuclidine ring to the methoxybenzylamine side chain.

The isotopic labels in this compound are located on the methoxybenzylamine portion of the molecule. Therefore, the corresponding product ion will have a mass shift of +4 Da (one from ¹³C and three from ³H), resulting in an m/z of 171.1.

Diagram: Proposed Mass Spectrometry Fragmentation of Maropitant

Caption: Collision-Induced Dissociation (CID) of Maropitant and its stable isotope-labeled internal standard.

Detailed Experimental Protocol for LC-MS/MS Analysis

The following protocol is a representative example for the quantification of Maropitant in plasma, based on established methods.[4]

Sample Preparation

-

Spiking: To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 300 µL of a protein precipitation solution (e.g., acetonitrile containing 1% formic acid).

-

Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

Diagram: Experimental Workflow for Maropitant Quantification

Caption: A typical sample preparation workflow for the analysis of Maropitant in plasma.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Collision Gas | Argon |

| Collision Energy | Optimized for the specific mass transitions of Maropitant and this compound. |

Data Presentation and Analysis

The data acquired from the LC-MS/MS analysis is processed to generate a calibration curve. This is achieved by analyzing a series of calibration standards with known concentrations of Maropitant and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then applied to this curve. The concentration of Maropitant in the unknown samples is then calculated by interpolating their peak area ratios from this calibration curve.

Summary of Quantitative Data

| Parameter | Maropitant | This compound |

| Molecular Formula | C₃₂H₄₀N₂O | C₃₁¹³CH₃₇D₃N₂O |

| Molecular Weight | 468.68 g/mol | 472.68 g/mol |

| Precursor Ion [M+H]⁺ (m/z) | 469.3 | 473.7 |

| Product Ion (m/z) | 167.1 | 171.1 |

| Retention Time | Co-elutes with this compound | Co-elutes with Maropitant |

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of Maropitant in biological matrices by LC-MS/MS. Its mechanism of action is rooted in the principles of isotope dilution, where its identical chemical behavior and distinct mass allow for the correction of analytical variability. The detailed understanding of its fragmentation in the mass spectrometer, coupled with a well-defined experimental protocol, enables researchers and drug development professionals to obtain high-quality, accurate, and precise quantitative data, which is fundamental for the advancement of veterinary pharmacology and therapeutic monitoring.

References

- 1. Maropitant - Wikipedia [en.wikipedia.org]

- 2. Spotlight on the perioperative use of maropitant citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing High-Purity Maropitant-13C,d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled compounds is a critical prerequisite for accurate and reliable experimental outcomes. This technical guide provides an in-depth overview of sourcing high-purity Maropitant-13C,d3, a stable isotope-labeled internal standard essential for pharmacokinetic studies, metabolism assays, and quantitative bioanalysis.

Maropitant, a selective neurokinin-1 (NK1) receptor antagonist, is widely used as an antiemetic. The isotopically labeled form, this compound, in which one carbon atom is replaced by Carbon-13 and three hydrogen atoms are replaced by deuterium, serves as an ideal internal standard in mass spectrometry-based quantification, allowing for precise differentiation from the unlabeled drug.

Supplier and Product Specifications

Several specialized chemical suppliers offer this compound. When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity, purity, and isotopic enrichment. The following table summarizes typical product specifications from various suppliers.

| Supplier | Catalog Number | Purity (Typical) | Isotopic Enrichment (Typical) | Available Quantities | Certificate of Analysis |

| MedChemExpress | HY-10053S1 | >98% | >99% for 13C, >98% for D | 1mg, 5mg, 10mg | Provided |

| Simson Pharma Limited | M1190000 | >98% | Not specified | Custom Synthesis | Provided |

| Protheragen | PIMP43191 | >98% | Not specified | 10mg, 25mg, 50mg, 100mg | Provided |

| Axios Research | AR-M01098 | >98% | Not specified | Inquire | Provided |

| Benchchem | B1663616 | ~95% | Not specified | Inquire | Provided |

Experimental Protocols

Quality Control and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of Maropitant citrate and its related substances and can be applied for the quality control of this compound.[1][2]

Objective: To determine the chemical purity of this compound and separate it from any potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Dipotassium hydrogen phosphate

-

Orthophosphoric acid

-

Deionized water

-

C18 HPLC column (e.g., CAPCELL PAK C18, 4.6 x 250 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 0.01 mol/L solution of dipotassium hydrogen phosphate in deionized water. Adjust the pH to 7.50 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile

-

Mobile Phase C: Methanol

-

-

Sample Preparation:

-

Accurately weigh and dissolve an appropriate amount of the this compound sample in a suitable solvent (e.g., 0.2% v/v triethylamine in methanol) to achieve a final concentration of approximately 0.4 mg/mL.

-

-

Chromatographic Conditions:

-

Column: CAPCELL PAK C18 (4.6 x 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 222 nm

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

-

Gradient Elution: The gradient program should be optimized to achieve effective separation of the main peak from any impurities. A typical gradient might involve a linear increase in the proportion of Mobile Phase B and C over time.

-

-

Data Analysis:

-

Integrate the peak areas of all detected components.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

-

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic enrichment of a stable isotope-labeled compound using accurate mass LC/MS.[3][4]

Objective: To confirm the isotopic identity and quantify the isotopic enrichment of this compound.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Materials:

-

This compound sample

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent compatible with LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The concentration should be optimized to produce a strong signal without saturating the detector.

-

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system. A short chromatographic method may be used to separate the analyte from any potential interferences.

-

Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the unlabeled Maropitant and the this compound.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical exact masses of unlabeled Maropitant (C32H40N2O) and this compound (C31¹³CH37D3N2O).

-

From the mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the desired labeled species and any other isotopic variants (e.g., M+1, M+2, etc., from natural abundance).

-

Calculate the isotopic enrichment by comparing the intensity of the peak corresponding to the fully labeled molecule to the sum of intensities of all isotopic peaks associated with the compound. Corrections for the natural isotopic abundance of all elements in the molecule should be applied for accurate quantification.

-

Visualizations

Maropitant Signaling Pathway

Maropitant is a neurokinin-1 (NK1) receptor antagonist. It exerts its antiemetic effect by blocking the binding of substance P, a neuropeptide, to the NK1 receptors located in the central nervous system, particularly in the emetic center.[5][6]

Caption: Maropitant's mechanism of action as an NK1 receptor antagonist.

Experimental Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control of a newly acquired batch of this compound.

Caption: A standard workflow for the quality control of this compound.

References

- 1. CN112557541B - Detection method of maropiptan citrate and related substances thereof - Google Patents [patents.google.com]

- 2. Method for detecting maropitant citrate and related substances thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. almacgroup.com [almacgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dvm360.com [dvm360.com]

Maropitant-13C,d3 safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant biological context for Maropitant-13C,d3. The information is intended to support its safe use in research and development settings. Given that this compound is a heavy-isotope labeled version of Maropitant, its chemical and biological properties are essentially identical. Therefore, this guide leverages safety and toxicological data from studies on Maropitant and its citrate salt.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Maropitant, a selective neurokinin-1 (NK1) receptor antagonist.[1] The labeling with Carbon-13 and deuterium makes it a valuable tool in pharmacokinetic and metabolic studies.

| Property | Value | Source |

| Chemical Name | (2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(13C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine | [2] |

| Molecular Formula | ¹³C C₃₁H₃₇D₃N₂O | [3] |

| Molecular Weight | 472.7 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [2] |

| Storage | Store at -20°C for long-term stability. | [4] |

| Solubility | Information not readily available; handle as potentially insoluble in aqueous media. |

Hazard Identification and Safety Precautions

Maropitant is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to skin sensitization, potential for organ damage through prolonged exposure, and aquatic toxicity.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Source: PubChem CID 204108

Handling Precautions and Personal Protective Equipment (PPE)

Due to the potential for skin sensitization and other health effects, strict adherence to safety protocols is mandatory.

| Precaution | Requirement |

| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[5] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |

| General Hygiene | Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory. |

Toxicological Profile

The toxicological data for Maropitant provides a basis for understanding the potential effects of this compound.

| Endpoint | Result | Species |

| Acute Oral LDmin | >2000 mg/kg | Rat |

| Embryonic LD50 (in ovo) | 7.24 mg/kg | Chicken Embryo[3][7] |

| Skin Irritation | No irritant effect | |

| Eye Irritation | Irritating effect | |

| Sensitization | Possible through skin contact |

Sources: Zoetis SDS, Uslu et al. (2022)

Key Toxicological Findings:

-

Embryotoxicity: In an in ovo model, Maropitant did not show teratogenic effects, but embryonic death was observed at doses above 4 mg/kg.[3][7]

-

Target Organs: Prolonged or repeated oral exposure may cause damage to the lungs and liver.

-

Carcinogenicity and Mutagenicity: Not classified as a carcinogen by IARC, NTP, or OSHA. Negative in bacterial mutagenicity (Ames) and in vitro chromosome aberration assays.

Accidental Release and First Aid Measures

| Situation | Action |

| Spill | Wear appropriate PPE. Absorb spills with an inert material and place in a sealed container for disposal. Avoid generating dust. Prevent entry into waterways. |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops. |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6] |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |

Mechanism of Action: NK1 Receptor Antagonism

Maropitant functions as a selective antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary therapeutic effect as an antiemetic is achieved by blocking the binding of Substance P, a neuropeptide involved in the vomiting reflex, to NK1 receptors in the central and peripheral nervous system.[1][4][8]

Caption: Mechanism of action of Maropitant as an NK1 receptor antagonist.

Experimental Protocols

Detailed, step-by-step laboratory protocols for the safety assessment of this compound are not publicly available. However, the methodologies from published studies can be summarized to provide a framework for experimental design.

Embryotoxicity Assessment (in ovo Model)

This protocol is adapted from the study by Uslu et al. (2022) on Maropitant.[3][7]

Caption: Workflow for assessing embryotoxicity using an in ovo model.

Methodology:

-

Animal Model: Fertile chicken eggs.

-

Grouping: Eggs are divided into a control group (e.g., saline injection) and multiple treatment groups receiving different doses of this compound.

-

Administration: The test substance is injected into the air sac of the eggs at a specific time point during incubation.

-

Incubation: Eggs are incubated under standard conditions for the remainder of the gestation period.

-

Endpoint Analysis: On day 21, eggs are opened to assess for embryonic death, gross malformations (teratogenicity), and other parameters like embryo weight.

-

Data Analysis: The lethal dose 50 (LD50) is calculated, and statistical comparisons are made between the control and treatment groups.

Field Safety and Efficacy Studies in Animals

This protocol framework is based on the design of clinical trials for Maropitant in dogs.[9][10]

Methodology:

-

Study Population: A cohort of animals (e.g., dogs) with a history of the condition to be treated (e.g., vomiting).

-

Design: A randomized, controlled, and often blinded study design is used. A common design is a two-period crossover, where each animal receives both the test substance and a placebo at different times, separated by a washout period.[5]

-

Treatment Groups:

-

Treatment Group: Receives this compound at a specified dose and route of administration.

-

Control Group: Receives a placebo.

-

-

Data Collection:

-

Efficacy: The primary endpoint is the reduction in the frequency of the clinical sign (e.g., vomiting episodes).

-

Safety: Animals are monitored for adverse reactions through regular clinical observations and, in some cases, bloodwork.

-

-

Statistical Analysis: The efficacy and safety data from the treatment and control groups are statistically compared to determine if the test substance has a significant effect and is well-tolerated.

Disposal Considerations

Maropitant is very toxic to aquatic life with long-lasting effects.[5] Do not allow the compound or its containers to enter drains or waterways. Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound, like its non-labeled counterpart, requires careful handling due to its potential for skin sensitization and target organ toxicity with repeated exposure. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential. While specific toxicological data for the isotopically labeled form is not available, the extensive data on Maropitant provides a robust basis for risk assessment. Researchers using this compound should be familiar with its mechanism of action and the principles of its safety evaluation as outlined in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maropitant - Wikipedia [en.wikipedia.org]

- 3. agro.icm.edu.pl [agro.icm.edu.pl]

- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine [journals.areeo.ac.ir]

- 5. Efficacy and safety of maropitant, a selective neurokinin 1 receptor antagonist, in two randomized clinical trials for prevention of vomiting due to motion sickness in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. dvm360.com [dvm360.com]

- 9. Safety and efficacy of injectable and oral maropitant, a selective neurokinin 1 receptor antagonist, in a randomized clinical trial for treatment of vomiting in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Maropitant-13C,d3 Certified Standards for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of Maropitant-13C,d3 certified standards, their application in bioanalytical assays, and the underlying pharmacology of Maropitant. This document is intended to serve as a valuable resource for professionals in drug discovery, development, and clinical research.

Introduction to Maropitant and its Stable Isotope-Labeled Internal Standard

Maropitant is a selective neurokinin-1 (NK1) receptor antagonist used primarily as an antiemetic in veterinary medicine. It exerts its effect by blocking the action of Substance P, a key neurotransmitter involved in the vomiting reflex. For quantitative bioanalysis, such as pharmacokinetic and metabolism studies, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This compound, with its increased mass due to the incorporation of one carbon-13 atom and three deuterium atoms, serves as an ideal internal standard for mass spectrometry-based assays. Its chemical and physical properties are nearly identical to Maropitant, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation by the mass spectrometer.

Commercial Suppliers of this compound Certified Standards

A number of reputable suppliers offer this compound as a certified reference material. While specific quantitative data such as purity and isotopic enrichment are detailed on the lot-specific Certificate of Analysis (CoA), which should be requested from the supplier, the following tables summarize the commercially available products.

This compound Suppliers

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Axios Research | Maropitant-13C-d3 | AR-M01098 | ¹³CC₃₁H₃₇D₃N₂O | 472.7 | Provided with a comprehensive Certificate of Analysis.[1] |

| MedchemExpress | This compound | HY-10053S1 | C₃₁¹³CH₃₇D₃N₂O | 472.7 | Certificate of Analysis available upon request.[2] |

| Simson Pharma | Maropitant-13C-D3 | M1190006 | ¹³CC₃₁H₃₇D₃N₂O | 472.68 | Accompanied by a Certificate of Analysis.[3][4] |

| QCS Standards | Maropitant-13C-D3 | RM-M101101 | C₃₁¹³CH₃₇D₃N₂O | 472.7 | Certificate of Analysis can be searched by lot number.[5] |

| TLC Pharmaceutical Standards | Maropitant-13C-d3 | M-169002 | C₃₁¹³CH₃₇D₃N₂O | 472.70 | - |

Maropitant-d3 Suppliers

For researchers interested in a deuterated standard without the carbon-13 label, the following suppliers provide Maropitant-d3.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Simson Pharma | Maropitant-D3 | M1190009 | C₃₂H₃₇D₃N₂O | 471.69 | Accompanied by a Certificate of Analysis.[6] |

Mechanism of Action: The Substance P / NK1 Receptor Signaling Pathway

Maropitant's antiemetic properties stem from its high affinity and selectivity for the Neurokinin-1 (NK1) receptor, also known as the Substance P receptor. Substance P, a neuropeptide, is a key mediator of emesis. When released, it binds to the NK1 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to the sensation of nausea and the act of vomiting. Maropitant competitively antagonizes this binding, thereby preventing the downstream signaling events.

The binding of Substance P to the NK1 receptor primarily activates Gq and Gs G-proteins. The activation of these G-proteins leads to a cascade of intracellular events, including the activation of phospholipase C (PLC) and adenylyl cyclase (AC), resulting in the generation of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These second messengers, in turn, modulate the activity of various downstream effectors, including protein kinases and ion channels, ultimately leading to neuronal excitation and the emetic reflex.

Substance P / NK1 Receptor Signaling Pathway

Experimental Protocol: Quantification of Maropitant in Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a general procedure for the quantitative analysis of Maropitant in biological matrices, such as dog or cat plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is based on established principles of bioanalytical method validation.

Materials and Reagents

-

Maropitant analytical standard

-

This compound certified internal standard

-

Control (drug-free) plasma (e.g., dog, cat)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure (e.g., Milli-Q)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Maropitant and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Maropitant by serial dilution of the primary stock solution with an appropriate solvent (e.g., 50:50 ACN:water).

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

-

Calibration Standards and Quality Control Samples: Spike control plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high concentrations).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the IS working solution (acetonitrile containing this compound and 0.1% formic acid).

-

Vortex mix for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of Maropitant from endogenous matrix components.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Maropitant: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used.)

-

-

Data Analysis and Quantification

-

Integrate the peak areas for both Maropitant and this compound.

-

Calculate the peak area ratio (Maropitant peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Maropitant in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow for Maropitant Quantification

Conclusion

This compound is an essential tool for the accurate and precise quantification of Maropitant in biological matrices. This technical guide has provided an overview of the commercial suppliers of this certified standard, a detailed look at the underlying pharmacology of Maropitant, and a comprehensive, generalized experimental protocol for its use in LC-MS/MS-based bioanalysis. Researchers, scientists, and drug development professionals are encouraged to consult the suppliers' Certificates of Analysis for specific product details and to perform thorough method validation to ensure the reliability of their analytical data.

References

- 1. Maropitant |Axios Research [axios-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Maropitant | Simson Pharma Limited [simsonpharma.com]

- 4. Maropitant-13C-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. Buy Maropitant-13C-D3 | CAS N/A | QCS Standards [qcsrm.com]

- 6. Maropitant-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

Methodological & Application

Application Notes and Protocol for Pharmacokinetic Studies of Maropitant Using an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maropitant is a neurokinin-1 (NK-1) receptor antagonist widely used as an antiemetic in veterinary medicine.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a detailed protocol for conducting pharmacokinetic studies of maropitant in animal models, employing a robust bioanalytical method with an internal standard for accurate quantification in plasma samples.

The protocol outlines the experimental design, animal handling, blood sample collection, and a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of maropitant concentrations. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[3][4][5]

Experimental Design and Workflow

A typical pharmacokinetic study involves the administration of maropitant to a cohort of animals, followed by the collection of serial blood samples over a specified period. Plasma is then harvested and analyzed to determine the drug concentration at each time point. The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

Figure 1: Experimental workflow for a pharmacokinetic study of maropitant.

Detailed Experimental Protocols

Animal Studies

-

Animal Model: Select the appropriate animal species (e.g., dogs, cats, rabbits, pigs) based on the research objectives.[2][6]

-

Acclimation: Acclimate animals to the housing conditions for a minimum of 7 days before the study.

-

Dosing: Administer maropitant citrate at the desired dose and route (e.g., 1 mg/kg subcutaneously or 2 mg/kg orally).[6][7][8]

-

Blood Collection: Collect blood samples (approximately 1-2 mL) into tubes containing an appropriate anticoagulant (e.g., lithium heparin or EDTA) at predetermined time points. Typical time points for a 24-hour study could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[6]

-

Plasma Preparation: Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.[9]

-

Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.[9]

Bioanalytical Method: LC-MS/MS

This method is for the quantification of maropitant in plasma using d4-buprenorphine as an internal standard (IS).[9]

3.2.1. Materials and Reagents

-

Maropitant citrate reference standard

-

d4-buprenorphine (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Acetic acid, analytical grade

-

Ultrapure water

-

Drug-free animal plasma for calibration standards and quality controls

3.2.2. Preparation of Stock and Working Solutions

-

Maropitant Stock Solution (1 mg/mL): Accurately weigh and dissolve maropitant citrate in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve d4-buprenorphine in methanol.

-

Working Solutions: Prepare serial dilutions of the maropitant stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution in acetonitrile.

3.2.3. Sample Preparation

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL of d4-buprenorphine).[9] The acetonitrile will precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% mobile phase A, 10% mobile phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

LC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| LC System | Agilent 1100 series or equivalent[9] |

| Column | C18 column (e.g., 2.1 x 100 mm, 3 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in water[6] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |

| Flow Rate | 0.35 mL/min[6] |

| Column Temperature | 30°C[6] |

| Injection Volume | 10-30 µL[6] |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer[9] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |

| Spray Voltage | 3500 V[9] |

| Vaporizer Temperature | 320°C[9] |

| Capillary Temperature | 300°C[9] |

| Sheath Gas Pressure | 45 (arbitrary units)[9] |

| Auxiliary Gas Pressure | 30 (arbitrary units)[9] |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Maropitant | Precursor Ion (m/z): 469.3, Product Ion (m/z): 167.1[9] |

| d4-buprenorphine (IS) | Precursor Ion (m/z): 472.3, Product Ion (m/z): 101.1[9] |

Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis.

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Terminal elimination half-life |

| CL/F | Apparent total body clearance |

| Vd/F | Apparent volume of distribution |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[10][11] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

-

Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements.[13]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13]

-

Recovery: The extraction efficiency of the analytical method.[12]

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[13]

Conclusion